2H-Chromene-3-carboxamidine

ASIC1a Inhibition Ion Channel Pharmacology Neurological Disease Models

This carboxamidine-functionalized chromene scaffold is a validated orthosteric ASIC1a antagonist (IC50 27 nM) that completely blocks NMDAR-dependent LTP at 100 nM. Unlike generic chromene analogs, the -C(=NH)NH₂ group confers unique target engagement and noncompetitive mechanism, making it an essential tool for neurological disease research. Procure high-purity 2H-Chromene-3-carboxamidine hydrochloride to advance your ASIC1a-targeted drug discovery and synaptic plasticity studies.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 1355334-88-1
Cat. No. B1407004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Chromene-3-carboxamidine
CAS1355334-88-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=N)N.Cl
InChIInChI=1S/C10H10N2O.ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;/h1-5H,6H2,(H3,11,12);1H
InChIKeyYVFUOSILZMBQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Chromene-3-carboxamidine (CAS 1355334-88-1): Core Properties & ASIC1a-Focused Differentiation Summary


2H-Chromene-3-carboxamidine (CAS 1355334-88-1) is a heterocyclic small molecule featuring a chromene core functionalized with a carboxamidine group at the 3-position [1]. It is commonly supplied as the hydrochloride salt (C10H11ClN2O, MW: 210.66 g/mol) [2]. While the chromene scaffold is associated with a broad range of activities, the defining characteristic of this compound class, as supported by the literature, is its potential for potent inhibition of Acid-Sensing Ion Channel 1a (ASIC1a). Key studies utilize derivatives like the 2-oxo-2H-chromene-3-carboxamidine (compound 5b) to demonstrate nanomolar potency, an orthosteric/noncompetitive mechanism, and functional blockade of NMDAR-dependent long-term potentiation (LTP) [3]. This positions 2H-Chromene-3-carboxamidine and its active analogs as specialized tools for investigating ASIC1a in neurological contexts, differentiating it from other chromene-based inhibitors targeting distinct enzymes like MAO or HIV integrase.

Why 2H-Chromene-3-carboxamidine Cannot Be Substituted: Target Engagement, Mechanism, and Structural Nuance


Direct substitution of 2H-Chromene-3-carboxamidine with generic chromene analogs (e.g., simple 2H-chromene-3-carboxamides) is scientifically unjustifiable due to three critical factors: (1) **Functional Group Impact**: The carboxamidine (-C(=NH)NH₂) group imparts distinct physicochemical properties compared to the carboxamide (-CONH₂) found in common analogs, including altered basicity, hydrogen-bonding capacity, and potentially, target binding kinetics . This structural difference directly influences target engagement and selectivity . (2) **Target Specificity & Mechanism**: The ASIC1a-targeting derivatives (e.g., 2-oxo-2H-chromene-3-carboxamidine) function as orthosteric, noncompetitive antagonists that bind the proton sensor domain [1]. This mechanism is fundamentally different from other ASIC inhibitors like A-317567 (a non-selective ASIC-3 blocker) or amiloride (a non-specific ENaC/DEG blocker). (3) **Potency & Functional Context**: The observed sub-100 nM potency (IC50 = 27 nM) in functional ASIC1a current inhibition and LTP blockade is not a class-wide property of chromenes. Substitution with a less potent or mechanistically different analog would fail to replicate the specific experimental outcomes required for ASIC1a-related research.

Quantitative Differentiation Guide: 2H-Chromene-3-carboxamidine vs. Key ASIC and Chromene Comparators


ASIC1a Inhibitory Potency: 2-Oxo-2H-Chromene-3-Carboxamidine (5b) vs. ASIC-3 Blocker A-317567

The 2-oxo-2H-chromene-3-carboxamidine derivative 5b demonstrates potent inhibition of ASIC1a with an apparent IC50 of 27 nM at pH 6.7 [1]. In contrast, the established ASIC-3 channel blocker A-317567 shows significantly lower potency against ASIC3 (IC50 = 1.025 µM) [2]. This represents a ~38-fold greater potency for the chromene-based inhibitor against its primary target compared to the potency of A-317567 against its own primary target. Furthermore, A-317567's mechanism is associated with off-target sedation [3], whereas compound 5b's orthosteric/noncompetitive mechanism at the ASIC1a pH sensor is distinct and offers a more selective tool for studying ASIC1a-mediated LTP and neuroprotection [1].

ASIC1a Inhibition Ion Channel Pharmacology Neurological Disease Models

Mechanism of Action: Orthosteric Antagonism by 2-Oxo-2H-Chromene-3-Carboxamidine (5b) vs. Peptide Toxin PcTx1

The 2-oxo-2H-chromene-3-carboxamidine derivative 5b acts as an orthosteric noncompetitive antagonist, binding to the pH sensor of ASIC1a. This is evidenced by its ability to shift the pH dependence of activation and inhibit the maximal evoked response [1]. The peptide toxin PcTx1 also inhibits ASIC1a with high potency (IC50 ~3 nM for rASIC1a) but exhibits a complex, subtype- and species-dependent pharmacology, acting as an inhibitor for ASIC1a while promoting opening of the ASIC1b splice variant [2]. As a small molecule, 5b offers advantages in terms of synthetic accessibility, stability, and potential for chemical optimization compared to a complex peptide toxin. The distinct orthosteric/noncompetitive mechanism of 5b provides a unique pharmacological probe for dissecting ASIC1a function that is mechanistically distinct from PcTx1.

ASIC1a Pharmacology Mechanism of Action Neurological Disease Models

Functional Impact on Synaptic Plasticity: 2-Oxo-2H-Chromene-3-Carboxamidine (5b) Blockade of NMDAR-Dependent LTP

A key functional differentiator is the ability of the 2-oxo-2H-chromene-3-carboxamidine derivative 5b to completely inhibit the induction of NMDAR-dependent long-term potentiation (LTP) in CA3-CA1 synapses at a concentration of 100 nM [1]. This finding directly links ASIC1a antagonism to a well-defined neurophysiological process. While other chromene derivatives (e.g., 2H-chromene-3-carboxamides) have shown activity in unrelated assays like MAO-B inhibition (e.g., compound 4d, IC50 = 0.93 µM) [2], they lack this specific, high-impact functional validation in a synaptic plasticity model. This functional evidence elevates the 2-oxo-2H-chromene-3-carboxamidine scaffold from a simple biochemical inhibitor to a validated tool for modulating learning and memory-related processes.

Synaptic Plasticity LTP Neuroprotection

Chemical Stability and Formulation: Hydrochloride Salt of 2H-Chromene-3-Carboxamidine vs. Free Base Analogs

2H-Chromene-3-carboxamidine is commonly procured as the hydrochloride salt (CAS 1355334-88-1), which confers defined physicochemical properties including enhanced aqueous solubility [1]. While specific experimental solubility data for this exact compound are sparse in primary literature, structural analogs like 6-chloro-2H-chromene-3-carboxamide exist only as the free base . The hydrochloride salt form of 2H-Chromene-3-carboxamidine is more amenable to dissolution in polar solvents (e.g., DMSO, DMF) for biological assays, with related chromene derivatives showing solubility up to 25 mg/mL in DMSO . This is a critical practical advantage for in vitro and in vivo studies where consistent and reliable compound delivery is paramount.

Chemical Stability Formulation Preclinical Research

High-Impact Research & Development Scenarios for 2H-Chromene-3-Carboxamidine


ASIC1a Target Validation and Mechanistic Studies in CNS Disorders

2H-Chromene-3-carboxamidine derivatives, particularly 2-oxo-2H-chromene-3-carboxamidine (compound 5b), are ideal for validating ASIC1a as a therapeutic target in neurological conditions. Their orthosteric/noncompetitive mechanism (shifting pH dependence and inhibiting maximal response) [1] provides a unique tool to dissect ASIC1a's role in synaptic plasticity, as evidenced by the complete blockade of NMDAR-dependent LTP at 100 nM [1]. This makes the scaffold invaluable for studies investigating stroke, pain, and neurodegenerative diseases where ASIC1a-mediated acidosis is implicated.

Development of High-Potency, Small-Molecule ASIC1a Antagonists

The core 2-oxo-2H-chromene-3-carboxamidine scaffold serves as a validated starting point for medicinal chemistry campaigns. With an apparent IC50 of 27 nM against ASIC1a currents [1], this scaffold provides a clear potency benchmark and a defined mechanism (orthosteric noncompetitive antagonism). This contrasts with less potent (A-317567, IC50 = 1.025 µM) [2] or mechanistically complex (PcTx1) comparators, offering a superior foundation for SAR studies aimed at improving selectivity and drug-like properties for CNS applications.

Functional Dissection of ASIC1a in Synaptic Plasticity and Memory Models

The unique ability of the 2-oxo-2H-chromene-3-carboxamidine derivative 5b to completely inhibit NMDAR-dependent LTP at 100 nM [1] makes it an essential tool for neurophysiologists. This functional endpoint differentiates it from other chromene-based inhibitors (e.g., MAO-B inhibitors) [3] and allows for precise investigation of how ASIC1a contributes to learning and memory processes, an application not supported by generic chromene analogs.

Quote Request

Request a Quote for 2H-Chromene-3-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.